2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Medicinal Chemistry Salt Selection Preclinical Procurement

Procure CAS 1955499-05-4 for reproducible SAR studies. The dihydrochloride salt ensures accurate molarity in ALK/c-Met resistance assays, distinct from the free base (MW 213.28) or monohydrochloride. The free piperidine NH enables direct diversification without deprotection. Exact CAS-defined identity is critical for reliable hERG profiling and peer-reviewed reporting.

Molecular Formula C13H17Cl2N3
Molecular Weight 286.2
CAS No. 1955499-05-4
Cat. No. B2974929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride
CAS1955499-05-4
Molecular FormulaC13H17Cl2N3
Molecular Weight286.2
Structural Identifiers
SMILESC1CNCCC1C2=NC3=C(C=CC=N3)C=C2.Cl.Cl
InChIInChI=1S/C13H15N3.2ClH/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10;;/h1-4,7,10,14H,5-6,8-9H2;2*1H
InChIKeyCRUVFCXHTHDVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride (CAS 1955499-05-4): Procurement Specification and Molecular Identity


2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS 1955499-05-4, molecular formula C13H17Cl2N3, molecular weight 286.2 g/mol) is a piperidine- and aminopyridine-derived small molecule characterized as an inhibitor of receptor protein-tyrosine kinases, specifically anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [1]. The compound comprises a 1,8-naphthyridine core substituted at the 2-position with a piperidin-4-yl moiety, presented as the dihydrochloride salt form to enhance aqueous solubility for research applications . Commercially available from research chemical suppliers at reported purity specifications of 95% or higher , this compound serves as a versatile small molecule scaffold for kinase inhibitor research and preclinical oncology studies .

Procurement Caveat for 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride (CAS 1955499-05-4): Salt Form, Scaffold Position, and Regulatory Risk Preclude Direct Analog Substitution


Substituting 2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS 1955499-05-4) with a nominally similar analog without rigorous validation introduces significant risk to experimental reproducibility. First, the dihydrochloride salt form is chemically distinct from the free base (CAS 870089-65-9, MW 213.28) or the monohydrochloride (CAS 1909336-05-5, MW 249.74) [1], and this difference directly affects solubility, dissolution rate, and effective molar concentration in assay buffers . Second, the substitution pattern on the 1,8-naphthyridine core is critical for target engagement: C8-substituted naphthyridines exhibit hERG IC50 values ranging from 3.00 μM to 24.50 μM depending on piperidine pKa and logD [2], indicating that even subtle structural variations at the naphthyridine ring produce measurable differences in off-target liability profiles. Third, the piperidine nitrogen represents a primary site for further functionalization , meaning that any analog with a pre-modified piperidine moiety cannot serve as an equivalent synthetic intermediate. These factors collectively mandate procurement of the exact CAS-defined entity for reproducible structure-activity relationship (SAR) studies.

Quantitative Comparative Evidence for 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride (CAS 1955499-05-4) vs. In-Class Analogs and Salt Variants


Evidence Dimension 1: Salt Form Molecular Identity and Purity Specifications vs. Free Base and Monohydrochloride

The dihydrochloride salt (CAS 1955499-05-4) differs from the free base (CAS 870089-65-9) by 72.92 g/mol (34.2% increase in molecular weight) and from the monohydrochloride (CAS 1909336-05-5) by 36.46 g/mol (14.6% increase) [1]. Commercially, the dihydrochloride is available at 95%+ purity from multiple vendors and 98% purity from specialized suppliers , while the monohydrochloride is typically offered at ≥97% purity . The counterion stoichiometry directly dictates the effective molar concentration of the pharmacologically active free base in aqueous buffer systems, a critical parameter for dose-response calculations .

Medicinal Chemistry Salt Selection Preclinical Procurement Solubility Optimization

Evidence Dimension 2: hERG Liability Benchmarking via Class-Level C8-Basic Naphthyridine Comparative Analysis

In a systematic study of C8-basic naphthyridines published in the Journal of Medicinal Chemistry (2024), compounds with the piperidine moiety exhibited hERG IC50 values ranging from 3.00 μM to 24.50 μM, with the specific values dependent on piperidine nitrogen pKa and logD [1]. The compound most structurally analogous to the piperidin-4-yl substitution pattern (compound 17) demonstrated hERG IC50 = 3.00 μM (logD = 0.81, pKa = 9.42), while compound 27 (logD = 1.02, pKa = 8.99) exhibited hERG IC50 = 24.50 μM, representing an 8.2-fold difference in hERG liability arising solely from variations in basicity and lipophilicity [1].

Cardiac Safety hERG Inhibition Off-Target Liability Kinase Inhibitor Pharmacology

Evidence Dimension 3: Dual ALK/c-Met Inhibitor Class Benchmarking for Antitumor Efficacy Relative to Selective Monotherapy

The target compound is classified as a dual inhibitor of ALK and c-Met receptor tyrosine kinases [1]. In preclinical models of ALK-driven cancers, dual ALK/c-Met inhibition has demonstrated superiority over selective ALK inhibition. CT-711, a structurally distinct dual ALK/c-Met inhibitor, exhibited superior antitumor activity compared to crizotinib (a first-in-class ALK inhibitor) in multiple xenograft models [2]. CT-711 potently inhibited c-Met kinase activity and overcame resistance mediated by c-Met activation, which represents a common mechanism of acquired resistance to selective ALK inhibitors [2].

Anaplastic Lymphoma Kinase c-Met Acquired Resistance Non-Small Cell Lung Cancer Preclinical Oncology

Evidence Dimension 4: Scaffold Position Differentiation for Synthetic Intermediate Utility vs. N-Substituted Piperidine Analogs

The target compound contains a free piperidine NH group at the 4-position, which serves as a reactive handle for subsequent derivatization. This contrasts with N-substituted piperidine analogs such as 2-(1-cyclobutanecarbonylpiperidin-4-yl)-1,8-naphthyridine and 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine, where the piperidine nitrogen is already functionalized with carbonyl or sulfonyl groups, respectively . The free NH moiety enables parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination, whereas pre-substituted analogs cannot serve as general diversification intermediates .

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship Scaffold Functionalization

Validated Research and Procurement Applications for 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride (CAS 1955499-05-4) Based on Comparative Evidence


Scenario 1: Dual ALK/c-Met Kinase Inhibitor Scaffold for Acquired Resistance Mechanism Studies in NSCLC Preclinical Models

Researchers investigating c-Met-mediated acquired resistance to selective ALK inhibitors should procure CAS 1955499-05-4 as a dual-target scaffold. The compound's pharmacological classification as a dual ALK/c-Met inhibitor [1] positions it within a class of agents shown to overcome resistance mechanisms that limit the efficacy of selective ALK inhibitors such as crizotinib [2]. Procurement of the exact CAS-defined dihydrochloride salt ensures accurate molar concentration calculations in cell-based resistance assays, as the 34.2% molecular weight difference from the free base would otherwise introduce systematic dosing errors .

Scenario 2: Parallel Library Synthesis and SAR Exploration of 2-Substituted 1,8-Naphthyridine Kinase Inhibitors

Medicinal chemistry groups performing structure-activity relationship (SAR) studies on 1,8-naphthyridine-based kinase inhibitors should procure CAS 1955499-05-4 for its free piperidine NH handle. Unlike pre-functionalized N-substituted piperidine analogs (e.g., N-acyl or N-sulfonyl derivatives) , the target compound enables direct diversification through amide bond formation, sulfonamide coupling, or reductive amination without requiring deprotection steps. The 95-98% purity specification supports reproducible library generation with minimal purification burden from byproducts.

Scenario 3: Cardiac Safety Liability Assessment and hERG Profiling in Early-Stage Kinase Inhibitor Lead Optimization

Investigators conducting preclinical cardiac safety evaluation of naphthyridine-based kinase inhibitors should procure CAS 1955499-05-4 for hERG profiling. Class-level evidence demonstrates that C8-basic naphthyridines with piperidine substitution exhibit hERG IC50 values spanning an 8.2-fold range (3.00–24.50 μM) depending on subtle variations in piperidine pKa and lipophilicity [3]. This variability precludes inference of hERG liability from structurally similar analogs and necessitates empirical determination using the exact CAS-defined compound. The dihydrochloride salt form provides sufficient aqueous solubility for reliable hERG assay performance .

Scenario 4: Benchmarking Against MK-2461-Derived Naphthyridine c-Met Inhibitor Series

Research teams developing c-Met kinase inhibitors based on the MK-2461 pharmacophore can employ CAS 1955499-05-4 as a reference scaffold for comparative potency assessment. The 1,8-naphthyridine core is a validated privileged structure for c-Met kinase inhibition [4], and the 2-(piperidin-4-yl) substitution pattern provides a defined molecular geometry for establishing baseline activity in SAR series [1]. Procurement of the dihydrochloride salt ensures consistent solubility characteristics across assay replicates, while the CAS-specific identity enables unambiguous reporting in peer-reviewed publications and patent filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.